molecular formula C15H14N4O2 B7951535 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester CAS No. 1427022-90-9

1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester

Cat. No.: B7951535
CAS No.: 1427022-90-9
M. Wt: 282.30 g/mol
InChI Key: GLYDRBUWFXVBQT-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the quinoline group. Common reagents used in these reactions include hydrazine derivatives, quinoline carboxylic acids, and ethyl esters. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the pyrazole or quinoline rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester can be compared with other similar compounds, such as:

    1H-Pyrazole-3-carboxylic acid, 5-amino-1-(4-quinolinyl)-, ethyl ester: This compound has a similar structure but with a different position of the quinoline group, leading to different chemical and biological properties.

    1H-Pyrazole-3-carboxylic acid, 5-amino-1-(2-quinolinyl)-, ethyl ester: Another similar compound with the quinoline group in a different position, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-amino-1-quinolin-3-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)13-8-14(16)19(18-13)11-7-10-5-3-4-6-12(10)17-9-11/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYDRBUWFXVBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157253
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427022-90-9
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427022-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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